molecular formula C18H13ClFN3O2S B2524846 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 932489-43-5

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2524846
CAS No.: 932489-43-5
M. Wt: 389.83
InChI Key: KVPYDUWGZWGWQW-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a 4-chlorophenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further bonded to a 4-fluorophenyl group.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-12-1-7-15(8-2-12)23-10-9-21-17(18(23)25)26-11-16(24)22-14-5-3-13(20)4-6-14/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPYDUWGZWGWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and suitable catalysts to attach the chlorophenyl group to the pyrazine ring.

    Attachment of the fluorophenyl group: This is usually done through nucleophilic substitution reactions, where a fluorinated aromatic compound is introduced.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated solvents, catalysts like palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its unique structural features which may confer distinct biological properties. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .
  • Antimicrobial Properties : Investigations into related structures have shown promising results in inhibiting microbial growth, suggesting potential applications in treating infections.

Chemical Biology

Due to its ability to interact with biological macromolecules, this compound may serve as a valuable tool in chemical biology:

  • Enzyme Inhibition : The compound's structure allows it to potentially bind to specific enzymes or receptors, modulating their activity and providing insights into biochemical pathways .

Material Science

The unique chemical properties of this compound may also find applications in developing new materials:

  • Polymer Chemistry : As a building block in synthesizing more complex molecules, it can be utilized in creating advanced materials with tailored properties for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the importance of compounds with similar structures in various therapeutic contexts:

  • Anticancer Studies : A study on newer derivatives demonstrated that compounds with similar moieties exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% .
  • Biological Activity Evaluation : Research indicates that compounds featuring dihydropyrazinyl structures often show enhanced biological activities, including apoptosis induction in cancer cells .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazinone-Based Analogs

2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
  • Structure : Differs in the acetamide substituent (2,4-difluorophenyl vs. 4-fluorophenyl).
  • Properties: Molecular weight 407.82 g/mol, CAS 899725-56-3.
2-[[3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
  • Structure: Replaces pyrazinone with a thieno-pyrimidinone core.
  • Properties : CAS 687563-43-4. The thiophene ring introduces sulfur into the heterocycle, which may influence redox properties and metabolic stability .

Pyrimidinone/Quinazolinone-Based Analogs

N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • Structure: Quinazolinone core with dual chloro/fluorophenyl groups.
  • Properties : Molecular formula C22H14Cl2FN3O2S (CAS 476484-68-1). The extended aromatic system may enhance π-π stacking interactions in biological targets .
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide Dimer
  • Structure: Pyrimidine core with amino groups and a dimeric configuration.
  • Properties: Studied via quantum chemical methods for hydrogen-bonding interactions and drug-likeness.

Aryl-Substituted Acetamide Derivatives

N-(4-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide (YHV98-4)
  • Structure: Benzothiazine core instead of pyrazinone.
  • Biological Relevance : Demonstrated efficacy in attenuating chronic inflammatory pain, suggesting a role in ion channel modulation .
N-(3,4-Difluorophenyl)-2-(4-chlorophenyl)acetamide
  • Structure : Simplified acetamide without a heterocyclic core.
  • Crystallography : Dihedral angle of 65.2° between aromatic rings, influencing packing stability via N–H⋯O hydrogen bonds .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyrazinone C18H13ClFN3O2S 385.82 Not Reported 4-Chlorophenyl, 4-fluorophenyl
2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide Pyrazinone C18H12ClF2N3O2S 407.82 Not Reported Dual fluorine substitution
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone C22H14Cl2FN3O2S 489.33 Not Reported Extended aromatic system
YHV98-4 Benzothiazine C16H14ClFN2O2S 352.81 Not Reported Anti-inflammatory activity

Biological Activity

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a dihydropyrazine core, chlorinated and fluorinated phenyl groups, and a thioacetamide linkage, suggesting diverse applications in therapeutic development.

Chemical Structure

The molecular formula of this compound is C19H16ClFN3O2SC_{19}H_{16}ClFN_{3}O_{2}S. Its structural complexity includes:

  • Dihydropyrazine moiety : Contributes to the compound's reactivity and interaction with biological targets.
  • Chlorinated and fluorinated aromatic rings : These functional groups may enhance biological activity through electronic effects and steric interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes, potentially acting as an inhibitor. Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes, which are relevant in the treatment of neurodegenerative diseases and inflammation .

Table 1: Enzyme Inhibition Data for Related Compounds

CompoundTarget EnzymeIC50 (µM)
3bAChE10.4
3eCOX-25.4
3dBChE24.3

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of similar compounds against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). These studies indicated moderate cytotoxicity linked to the presence of halogenated phenyl groups, which enhance the compound's interaction with cellular targets .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Such interactions could modulate pathways involved in inflammation and cancer progression .

Research Applications

The unique structural features of this compound suggest several potential applications:

  • Medicinal Chemistry : As a candidate for drug development targeting various diseases.
  • Biological Research : Used in studies focusing on enzyme inhibition and antimicrobial activity.
  • Material Science : Explored for its properties in developing new materials due to its complex structure.

Q & A

Advanced Question | Structure-Property Relationship

  • Electron-withdrawing groups (e.g., 4-Cl): Increase solubility in polar solvents by enhancing dipole interactions .
  • Hydrogen bonding : The 3-oxo group influences logP values and membrane permeability .
  • Crystallinity : Bulky substituents (e.g., fluorophenyl) may reduce melting points due to hindered packing .

What in vitro assays evaluate kinase inhibition potential?

Basic Question | Bioactivity Screening

  • Enzyme assays : ADP-Glo™ kinase assays quantify ATP consumption .
  • Cell-based models : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative effects via MTT assays .
  • Selectivity profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets .

How to design SAR studies for derivatives?

Advanced Question | Structure-Activity Relationships

  • Functional group variation : Synthesize analogs with halogens (F, Cl, Br) or methoxy groups on phenyl rings .
  • Bioisosteric replacement : Replace sulfanyl with sulfonyl to modulate electron density .
  • 3D-QSAR : Use CoMFA or CoMSIA models to predict activity cliffs .

What factors are critical in stability studies under varying pH/temperature?

Advanced Question | Stability Profiling

  • Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) and heat (40–60°C) for 1–4 weeks .
  • Analytical tools : HPLC-PDA detects degradation products (e.g., hydrolyzed acetamide) .
  • Kinetic modeling : Calculate t90 (time for 10% degradation) to predict shelf life .

How to validate molecular docking results experimentally?

Advanced Question | Computational-Experimental Integration

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to compare with docking scores .
  • Mutagenesis studies : Alter key binding residues (e.g., ATP-binding pocket lysines) to confirm docking poses .

What techniques detect degradation products during storage?

Advanced Question | Analytical Chemistry

  • LC-MS/MS : Identifies low-abundance degradants via fragmentation patterns .
  • Stress testing : UV irradiation or oxidative conditions (H2O2) accelerate degradation for profiling .

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